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Compound of Interest

Compound Name:
3,4-Dichloro-5-hydroxyfuran-

2(5H)-one

Cat. No.: B1213840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Mucochloric acid, a highly functionalized C4-building block, serves as a versatile precursor in

the synthesis of a diverse range of agrochemicals. Its unique chemical structure, featuring two

chlorine atoms, a carboxylic acid group, and a latent aldehyde functionality within a furanone

ring, allows for a variety of chemical transformations to generate novel active ingredients. This

document provides detailed application notes and protocols for the synthesis of insecticides

and fungicides derived from mucochloric acid, summarizing key quantitative data and

illustrating synthetic pathways.

Application in Insecticide Synthesis
Mucochloric acid and its derivatives have demonstrated significant potential in the development

of novel insecticides. Recent studies have focused on the synthesis of ethers and esters of

mucochloric acid, which have shown efficacy against agricultural pests such as the brown-

neotropical stink bug, Euschistus heros.

Quantitative Data: Insecticidal Activity of Mucochloric
Acid Derivatives
The following table summarizes the insecticidal activity of selected mucochloric acid derivatives

against third instar nymphs of Euschistus heros.
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Compound Structure Yield (%) LC50 (μg/cm²)[1]

Mucochloric acid
2,3-dichloro-4-oxo-2-

butenoic acid
- 0.016

3,4-dichloro-5-ethoxy-

2(5H)-furanone
Ether derivative 60-70 0.012

Hexanoic acid ester of

mucochloric acid
Ester derivative 60 0.015

3,4-dichlorofuran-

2(5H)-one
Lactone derivative 87 -

Experimental Protocols: Synthesis of Insecticidal
Derivatives
1. Synthesis of 3,4-dichlorofuran-2(5H)-one (Lactone Derivative)[1]

This protocol describes the reduction of mucochloric acid to its corresponding lactone.

Materials: Mucochloric acid, sodium borohydride, solvent.

Procedure:

Dissolve mucochloric acid in a suitable solvent.

Slowly add sodium borohydride to the solution while stirring.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction and extract the product.

Purify the crude product by column chromatography to obtain 3,4-dichlorofuran-2(5H)-one.

2. Synthesis of 3,4-dichloro-5-alkoxy-2(5H)-furanones (Ether Derivatives)[1]

This protocol outlines the etherification of mucochloric acid.
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Materials: Mucochloric acid, various alcohols, (S)-camphorsulfonic acid (catalyst).

Procedure:

Combine mucochloric acid and the desired alcohol in a reaction vessel.

Add a catalytic amount of (S)-camphorsulfonic acid.

Heat the reaction mixture under reflux and monitor by TLC.

After completion, cool the mixture and remove the solvent under reduced pressure.

Purify the resulting ether derivative by column chromatography.

3. Synthesis of Mucochloric Acid Esters[1]

This protocol details the esterification of mucochloric acid.

Materials: Mucochloric acid, acetic anhydride or hexanoic anhydride.

Procedure:

React mucochloric acid with the corresponding anhydride.

Heat the mixture to drive the reaction to completion.

Monitor the formation of the ester by TLC.

After the reaction is complete, cool the mixture and isolate the crude product.

Purify the ester by appropriate methods such as crystallization or chromatography.
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Synthesis pathways for insecticidal derivatives of mucochloric acid.

Application in Fungicide Synthesis
Mucochloric acid is a key starting material for the synthesis of various heterocyclic compounds

with potent fungicidal properties. Notably, it is used to produce pyridazinone derivatives that

exhibit significant activity against a range of plant pathogenic fungi.

Quantitative Data: Antifungal Activity of Pyridazinone
Derivatives
The following table presents the in vitro antifungal activity of synthesized 5-chloro-6-phenyl-

pyridazin-3(2H)-one derivatives against several phytopathogenic fungi at a concentration of 50

µg/mL.
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Compound R Substituent
% Inhibition of
G. zeae

% Inhibition of
F. oxysporum

% Inhibition of
C.
mandshurica

3e 2-Fluorobenzyl - - 40.6

3h 2-Methoxybenzyl 45.1 - 47.8

7b

5-(4-

chlorophenyl)-1,3

,4-oxadiazol-2-

ylsulfonylmethyl

43.8 53.2 -

7c

5-phenyl-1,3,4-

thiadiazol-2-

ylsulfonylmethyl

40.4 50.9 43.1

Data extracted from a study by Wu et al. (2009).

Experimental Protocols: Synthesis of Fungicidal
Pyridazinone Derivatives
1. Synthesis of 3,4-dichloro-5-phenylfuran-2(5H)-one (Intermediate 1)

This protocol describes the Friedel-Crafts reaction between mucochloric acid and benzene.

Materials: Mucochloric acid (33.0 g), benzene (160 mL), anhydrous aluminum chloride (40.0

g), ice (60.6 g), concentrated HCl (128 mL), methanol.

Procedure:

Slowly add mucochloric acid to a stirred mixture of benzene and anhydrous aluminum

chloride.

Continue stirring for 3 hours at room temperature.

Add ice and concentrated HCl to the reaction mixture.

Extract the resulting mixture with benzene (4 x 50 mL).
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Dry the combined organic extracts over anhydrous Na2SO4 and concentrate under

vacuum.

Filter the resulting crystalline solid and recrystallize from methanol to afford 3,4-dichloro-5-

phenylfuran-2(5H)-one. Yield: 60%.

2. Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one (Intermediate 2)

This protocol outlines the synthesis of the core pyridazinone structure.

Materials: 3,4-dichloro-5-phenylfuran-2(5H)-one, hydrazine hydrate, solvent (e.g., ethanol).

Procedure:

Dissolve 3,4-dichloro-5-phenylfuran-2(5H)-one in a suitable solvent.

Add hydrazine hydrate to the solution.

Reflux the mixture and monitor the reaction by TLC.

Upon completion, cool the reaction and isolate the precipitated product.

Recrystallize the crude product to obtain pure 5-chloro-6-phenylpyridazin-3(2H)-one.

3. Synthesis of 5-chloro-6-phenyl-2-substituted-pyridazin-3(2H)-ones (Final Products)

This protocol describes the N-alkylation of the pyridazinone ring.

Materials: 5-chloro-6-phenylpyridazin-3(2H)-one, various alkyl halides (XCH2R, where X = Cl

or Br), solvent (acetone, acetonitrile, or DMF).

Procedure:

Dissolve 5-chloro-6-phenylpyridazin-3(2H)-one in the chosen solvent.

Add the appropriate alkyl halide.

Stir the reaction mixture at a suitable temperature until the reaction is complete (monitored

by TLC).
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Remove the solvent under reduced pressure.

Purify the residue by column chromatography to yield the final substituted pyridazinone

derivatives.

Synthesis Pathway
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Synthesis of fungicidal pyridazinone derivatives from mucochloric acid.

Application in Herbicide and Plant Growth Regulator
Synthesis
While mucochloric acid derivatives have been investigated for various biological activities,

detailed public information regarding their specific application in the synthesis of herbicides and

plant growth regulators with corresponding quantitative efficacy data is limited. The inherent

reactivity of the mucochloric acid scaffold suggests potential for the development of novel
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active ingredients in these areas, representing an opportunity for future research and

development.

Conclusion
Mucochloric acid stands out as a valuable and cost-effective starting material for the synthesis

of a variety of agrochemicals. The protocols and data presented herein for insecticides and

fungicides demonstrate its utility and potential for generating novel and effective crop protection

agents. Further exploration into its application for developing herbicides and plant growth

regulators could unlock new solutions for sustainable agriculture. Researchers are encouraged

to leverage the versatile chemistry of mucochloric acid to address the ongoing challenges in

the agrochemical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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